Cas no 848655-53-8 (3-(1h-pyrazol-1-yl)-1-propanamine Dihydrochloride)
3-(1h-pyrazol-1-yl)-1-propanamine Dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-(1h-pyrazol-1-yl)-1-propanamine Dihydrochloride
- MFCD08146664
- 3-pyrazol-1-ylpropan-1-amine;dihydrochloride
- AKOS005144481
- 1H-Pyrazole-1-propanamine dihydrochloride
- 3-(1-Pyrazolyl)-1-propanamine Dihydrochloride
- SCHEMBL2247867
- CS-0322344
- BS-39121
- 848655-53-8
- 3-(1H-PYRAZOL-1-YL)PROPAN-1-AMINEDIHYDROCHLORIDE
- 1H-Pyrazole-1-propanamine 2HCl
- 3-(pyrazol-1-yl)propan-1-amine dihydrochloride
- G76155
- AB92490
- ZILPEDSNQGVPCW-UHFFFAOYSA-N
- [3-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride
- SY342764
- 3-(1H-PYRAZOL-1-YL)PROPAN-1-AMINE DIHYDROCHLORIDE
-
- MDL: MFCD08146664
- Inchi: 1S/C6H11N3.2ClH/c7-3-1-5-9-6-2-4-8-9;;/h2,4,6H,1,3,5,7H2;2*1H
- InChI Key: ZILPEDSNQGVPCW-UHFFFAOYSA-N
- SMILES: Cl.Cl.N1(C=CC=N1)CCCN
Computed Properties
- Exact Mass: 197.0486528g/mol
- Monoisotopic Mass: 197.0486528g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 74.7
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.8Ų
3-(1h-pyrazol-1-yl)-1-propanamine Dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM279240-1g |
3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride |
848655-53-8 | 95% | 1g |
$154 | 2023-02-01 | |
| Chemenu | CM279240-5g |
3-(1H-Pyrazol-1-yl)propan-1-amine dihydrochloride |
848655-53-8 | 95% | 5g |
$505 | 2023-02-01 | |
| abcr | AB215664-1 g |
[3-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride; 95% |
848655-53-8 | 1g |
€128.10 | 2023-02-05 | ||
| abcr | AB215664-5 g |
[3-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride; 95% |
848655-53-8 | 5g |
€301.80 | 2023-02-05 | ||
| abcr | AB215664-10 g |
[3-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride; 95% |
848655-53-8 | 10g |
€460.10 | 2023-02-05 | ||
| eNovation Chemicals LLC | Y1249766-5g |
3-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride |
848655-53-8 | 95% | 5g |
$315 | 2024-06-06 | |
| abcr | AB215664-1g |
[3-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride, 95%; . |
848655-53-8 | 95% | 1g |
€137.20 | 2025-04-16 | |
| abcr | AB215664-5g |
[3-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride, 95%; . |
848655-53-8 | 95% | 5g |
€381.90 | 2025-04-16 | |
| abcr | AB215664-10g |
[3-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride, 95%; . |
848655-53-8 | 95% | 10g |
€586.00 | 2025-04-16 | |
| 1PlusChem | 1P00J1KO-1g |
3-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride |
848655-53-8 | 95% | 1g |
$72.00 | 2024-04-21 |
3-(1h-pyrazol-1-yl)-1-propanamine Dihydrochloride Suppliers
3-(1h-pyrazol-1-yl)-1-propanamine Dihydrochloride Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 3-(1h-pyrazol-1-yl)-1-propanamine Dihydrochloride
Professional Introduction to 3-(1H-pyrazol-1-yl)-1-propanamine Dihydrochloride (CAS No. 848655-53-8)
3-(1H-pyrazol-1-yl)-1-propanamine Dihydrochloride is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 848655-53-8, has garnered attention due to its potential applications in medicinal chemistry and drug development. The pyrazole moiety, a heterocyclic aromatic ring system, is well-documented for its versatility in biological activities, while the amine and hydrochloride functionalities contribute to its solubility and pharmacokinetic behavior. This introduction delves into the compound’s chemical structure, synthesis, pharmacological significance, and recent advancements in research applications.
The molecular structure of 3-(1H-pyrazol-1-yl)-1-propanamine Dihydrochloride consists of a pyrazole ring linked to a propylamine group, with the hydrochloride salt form enhancing its stability and bioavailability. The pyrazole ring is a key pharmacophore, known for its ability to interact with various biological targets, including enzymes and receptors. This structural feature has made pyrazole derivatives valuable in the design of drugs targeting inflammatory diseases, infectious disorders, and cancer. The propylamine group introduces a basic nitrogen atom, which can participate in hydrogen bonding and ionic interactions, further modulating the compound’s biological activity.
Recent studies have highlighted the synthetic pathways for 3-(1H-pyrazol-1-yl)-1-propanamine Dihydrochloride, emphasizing efficient and scalable methods for its production. One notable approach involves the condensation of hydrazine with propyl bromide in the presence of a pyrazole derivative, followed by salt formation with hydrochloric acid. Advances in catalytic systems have improved yields and reduced byproduct formation, making the synthesis more environmentally friendly and cost-effective. These developments are crucial for industrial-scale production and ensure the availability of high-purity material for research and therapeutic applications.
Pharmacologically, 3-(1H-pyrazol-1-yl)-1-propanamine Dihydrochloride has shown promise in several preclinical studies. Its interaction with biological targets such as kinases and transcription factors suggests potential therapeutic roles in oncology and immunomodulation. For instance, derivatives of pyrazole have been investigated for their ability to inhibit Janus kinases (JAKs), which are involved in signal transduction pathways relevant to autoimmune diseases like rheumatoid arthritis. The dihydrochloride salt form enhances the compound’s solubility in aqueous media, facilitating its use in formulations designed for oral or intravenous administration.
Recent research has also explored the compound’s anti-inflammatory properties. Studies indicate that 3-(1H-pyrazol-1-yl)-1-propanamine Dihydrochloride can modulate cytokine production by inhibiting key pro-inflammatory enzymes such as COX-2 and LOX. These findings align with the growing interest in small-molecule inhibitors as alternatives to traditional NSAIDs. Additionally, its ability to cross the blood-brain barrier has opened avenues for investigating its potential in treating neurological disorders characterized by inflammation and oxidative stress.
In oncology research, 3-(1H-pyrazol-1-yl)-1-propanamine Dihydrochloride has been evaluated for its ability to induce apoptosis in cancer cells while sparing healthy tissues. The pyrazole moiety’s ability to disrupt microtubule formation has been particularly noted in studies involving breast and prostate cancer cell lines. Furthermore, combination therapies involving this compound with other chemotherapeutic agents have shown synergistic effects, leading to improved treatment outcomes. These findings underscore the importance of 3-(1H-pyrazol-1-yl)-1-propanamine Dihydrochloride as a lead compound for further drug development.
The compound’s pharmacokinetic profile has been thoroughly examined to optimize its therapeutic efficacy. In vivo studies have demonstrated that 3-(1H-pyrazol-1-yl)-1-propanamine Dihydrochloride exhibits moderate bioavailability following oral administration, with a half-life that allows for once-daily dosing. Its metabolic stability has been enhanced through structural modifications aimed at reducing degradation by liver enzymes such as CYP450 isoforms. These pharmacokinetic attributes are critical for developing patient-friendly drug formulations that ensure consistent therapeutic levels.
Future directions in research focus on exploring novel derivatives of 3-(1H-pyrazol-1-yl)-1-propanamine Dihydrochloride to enhance their selectivity and reduce side effects. Computational modeling techniques have been employed to predict binding affinities with various biological targets, enabling rational design of next-generation compounds. Additionally, green chemistry principles are being integrated into synthetic methodologies to minimize environmental impact while maintaining high yields.
The commercial potential of 3-(1H-pyrazol-1-yl)-1-propanamine Dihydrochloride is evident from its application in multiple therapeutic areas. Pharmaceutical companies are investing in further clinical trials to validate its efficacy and safety profiles. As regulatory pathways become more streamlined for innovative drugs targeting unmet medical needs, compounds like this are positioned to make significant contributions to patient care.
In conclusion,3-(1H-pyrazol-1-yl)-1-propanamine Dihydrochloride (CAS No. 848655-53-8) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features combined with promising preclinical results make it a valuable candidate for further exploration in drug discovery programs aimed at treating inflammation-related diseases, cancer, and neurological disorders.
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